![molecular formula C14H16N2O B2466620 4-[(Pyrrolidin-2-yl)methoxy]quinoline CAS No. 1283966-34-6](/img/structure/B2466620.png)
4-[(Pyrrolidin-2-yl)methoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Pyrrolidin-2-yl)methoxy]quinoline” is a compound that contains a quinoline ring and a pyrrolidine ring . The quinoline ring is a heterocyclic aromatic compound with a molecular formula of C9H7N . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine and quinoline rings from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are often used for the construction of the quinoline scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline ring fused with a pyrrolidine ring . The quinoline ring has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The chemical reactions involving “this compound” can include various synthesis protocols and reaction conditions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods that can be used for the construction and functionalization of this compound .Applications De Recherche Scientifique
Anticorrosive Properties
Quinoline derivatives, including those with methoxy substituents, are known for their effectiveness as anticorrosive materials. They exhibit good performance against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is attributed to the high electron density of quinoline derivatives, making them valuable in protecting metals from corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Pyrroloquinolines
Pyrroloquinolines with methoxy groups are synthesized for their unique structural properties. These compounds are designed with a crescent shape and a planar fused cyclic moiety, featuring two ortho methoxy groups and an ionizable amino or amidinic group at pH 7. Such structural attributes are essential for various chemical and pharmaceutical research, especially in the development of new compounds with potential biological activities (Dudouit, Houssin, & Hénichart, 2001).
Antiplasmodial and Antifungal Activity
Some pyrroloquinoline derivatives, including those with pyrrolidinyl substituents, have been evaluated for their antiplasmodial and antifungal activities. These compounds exhibit moderate potency against Plasmodium falciparum, the parasite responsible for malaria, and show promise in the development of new treatments for malaria and fungal infections (Vandekerckhove et al., 2015).
Diuretic Properties
Quinoline derivatives, specifically those with pyrroloquinoline structure, have been identified to possess strong diuretic properties. These compounds can potentially be used as new remedies for hypertension, highlighting their significance in medicinal chemistry and drug development (Shishkina et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-10-11-4-3-8-15-11/h1-2,5-7,9,11,15H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHNICJZMLERGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)
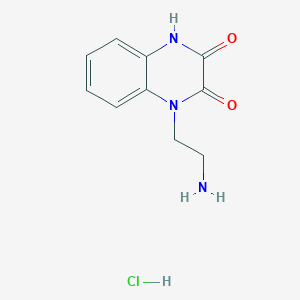
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid;hydrate](/img/structure/B2466540.png)
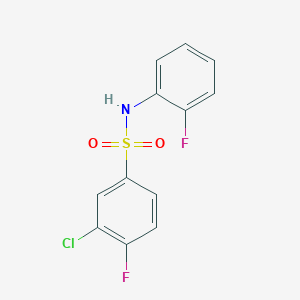
![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)
![4-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylbenzamide](/img/structure/B2466545.png)
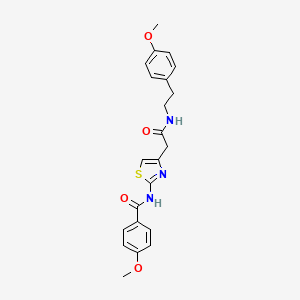
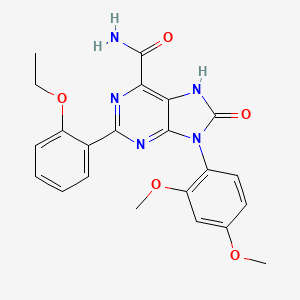
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2466551.png)
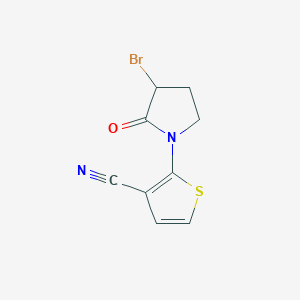
![4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2466554.png)
![6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2466555.png)
![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2466556.png)